Benthaminin 1

Description

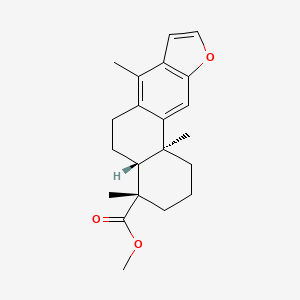

Benthaminin 1 is a cassane-type furanoditerpenoid isolated from the root bark of Caesalpinia benthamiana, a plant widely distributed in West and Central Africa and traditionally used to treat infections, wounds, and inflammatory conditions . Structurally, it belongs to the cassane diterpenoid family, characterized by a fused tricyclic framework with a furan ring. Initial studies identified this compound as a potent antibacterial agent, particularly against Staphylococcus aureus and Micrococcus flavus, with MIC values of 47.8 µM . Its isolation involved bioactivity-guided fractionation of chloroform extracts using silica gel chromatography and preparative TLC .

Properties

Molecular Formula |

C21H26O3 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

methyl (4S,4aR,11bS)-4,7,11b-trimethyl-1,2,3,4a,5,6-hexahydronaphtho[2,1-f][1]benzofuran-4-carboxylate |

InChI |

InChI=1S/C21H26O3/c1-13-14-6-7-18-20(2,9-5-10-21(18,3)19(22)23-4)16(14)12-17-15(13)8-11-24-17/h8,11-12,18H,5-7,9-10H2,1-4H3/t18-,20-,21+/m1/s1 |

InChI Key |

ZWGUMZQPAPPDMV-NRSPTQNISA-N |

Isomeric SMILES |

CC1=C2CC[C@@H]3[C@@](C2=CC4=C1C=CO4)(CCC[C@]3(C)C(=O)OC)C |

Canonical SMILES |

CC1=C2CCC3C(C2=CC4=C1C=CO4)(CCCC3(C)C(=O)OC)C |

Synonyms |

benthaminin 1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Benthaminin 2

- Structural Features: Co-isolated with Benthaminin 1, Benthaminin 2 shares the cassane diterpenoid backbone but differs in substituent groups, likely influencing its bioactivity .

- Bioactivity : Exhibits strong antioxidant activity with IC50 values of 42.7 µM (DPPH assay) and 74.2 µM (ABTS assay), outperforming this compound in radical scavenging but showing weaker antibacterial effects .

- Significance: Highlights a structure-activity divergence within the Benthaminin series, where minor structural modifications shift the primary bioactivity from antimicrobial to antioxidant .

Deoxycaesaldekarin C

- Structural Features: A precursor compound lacking the acetyl group found in this compound and 3. Its structure includes a 2,3-disubstituted furan ring and a non-aromatic C-ring .

- Bioactivity: Displays dual antibacterial (MIC: ~50 µM against S. aureus) and moderate antioxidant activity, positioning it as a versatile intermediate in cassane diterpenoid biosynthesis .

- Comparison with this compound : The addition of an acetyl group in this compound enhances antibacterial specificity, while deoxycaesaldekarin C’s simpler structure allows broader but less potent activity .

Benthaminin 3

- Structural Features: A novel cassane-type furanoditerpenoid with an acetyl group at C-6, distinguishing it from this compound and deoxycaesaldekarin C . The aromatic C-ring and 2,3-disubstituted furan contribute to its unique NMR profile (δ 7.26 and 6.73 for furan protons) .

- Significance: Demonstrates that acetyl group placement critically modulates target selectivity among cassane diterpenoids .

Other Cassane Diterpenoids from Caesalpinia Species

- Caesaldekarins C, D, E : Isolated from C. major, these compounds share the cassane framework but lack furan rings. They exhibit moderate antibacterial activity, underscoring the importance of the furan moiety in enhancing potency .

- Caesalmin C: A diterpenoid from C. bonducella with structural similarities to this compound.

Tabulated Comparison of Key Compounds

Q & A

Q. What statistical frameworks are appropriate for analyzing high-throughput screening data involving this compound?

- Methodological Answer : Apply Z-score or B-score normalization to correct plate-to-plate variability. Use false discovery rate (FDR) correction for multiple comparisons. Machine learning models (e.g., random forests) can identify structure-activity relationships. Publish raw screening datasets in repositories like ChEMBL or Zenodo .

Key Considerations for Data Presentation

- Tables : Include detailed physicochemical properties (logP, solubility) and bioactivity data (IC50, selectivity indices) in structured tables. Use footnotes to explain abbreviations .

- Figures : Label dose-response curves with error bars (SEM/SD) and R² values. For structural diagrams, adhere to IUPAC nomenclature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.